Isosalipurposide Demonstrates Moderate Anti-Acetylcholinesterase Activity with an IC50 of 52.04 μg/mL
Isosalipurposide exhibits moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 52.04 ± 1.91 μg/mL in a microplate assay [1]. This activity is less potent than the reference inhibitor galantamine (IC50 ≈ 0.41 μM, equivalent to approximately 0.12 μg/mL) , but significantly more potent than the methanol extract of Helichrysum plicatum flowers (IC50 = 115.50 mg/mL) [2]. The compound's AChE inhibition is dose-dependent and represents a distinct pharmacological property not uniformly present in other chalcone glucosides.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | IC50 = 52.04 ± 1.91 μg/mL |
| Comparator Or Baseline | Galantamine (reference AChE inhibitor): IC50 ≈ 0.41 μM (~0.12 μg/mL); Helichrysum plicatum MeOH extract: IC50 = 115.50 mg/mL |
| Quantified Difference | Isosalipurposide is ~433-fold less potent than galantamine but ~2,200-fold more potent than the crude extract. |
| Conditions | Microplate assay using acetylcholinesterase enzyme |
Why This Matters
This data positions Isosalipurposide as a moderately potent AChE inhibitor suitable for research applications where a natural product-derived, moderate inhibitor is preferred over high-potency synthetic inhibitors.
- [1] Ghouila H, Meksi N, Haddar W, Mhenni MF, Jannet HB. Antioxidant and anti-acetylcholinesterase activities of extracts and secondary metabolites from Acacia cyanophylla. Asian Pac J Trop Biomed. 2014;4(Suppl 1):S417-S423. View Source
- [2] Aydin T, Akincioglu H, Gulcin I, Kazaz C, Cakir A. Secondary metabolites of Helichrysum plicatum DC. subsp. plicatum flowers as strong carbonic anhydrase, cholinesterase and α-glycosidase inhibitors. Z Naturforsch C J Biosci. 2020;75(5-6):153-160. View Source
